Nizatidine-d3 Sulfoxide: Technical Characterization & Bioanalytical Guide
Nizatidine-d3 Sulfoxide: Technical Characterization & Bioanalytical Guide
Topic: Nizatidine-d3 Sulfoxide: Chemical Characterization & Bioanalytical Application Content Type: Technical Whitepaper Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists
Executive Summary
Nizatidine-d3 Sulfoxide (CAS: 1795136-43-4) is the stable deuterium-labeled isotope of Nizatidine Sulfoxide, a primary oxidative metabolite and degradation product of the histamine H2-receptor antagonist Nizatidine.[1][2][3][][5] It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis, enabling the precise quantification of metabolic profiles in pharmacokinetic (PK) studies and impurity profiling in pharmaceutical stability testing.
This guide provides an exhaustive technical breakdown of the molecule’s physicochemical properties, metabolic origin, and validated protocols for its application in quantitative mass spectrometry.
Part 1: Chemical Identity & Structural Analysis
The structural integrity of Nizatidine-d3 Sulfoxide relies on two distinct modifications to the parent Nizatidine molecule: the oxidation of the thioether sulfur to a sulfoxide and the isotopic labeling of the N-methyl group.
1.1 Physicochemical Profile
| Property | Data |
| Chemical Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N'-(methyl-d3)-2-nitro-1,1-ethenediamine |
| CAS Number | 1795136-43-4 |
| Molecular Formula | |
| Molecular Weight | 350.48 g/mol (Average) |
| Monoisotopic Mass | ~350.15 Da |
| Parent Compound | Nizatidine Sulfoxide ( |
| Isotopic Purity | Typically |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |
| Chirality | The sulfoxide sulfur is a chiral center, creating potential enantiomers ( |
1.2 Structural Visualization
The following diagram illustrates the chemical structure, highlighting the site of oxidation (Sulfoxide) and the site of deuteration (
Part 2: Metabolic Context & Synthesis
Understanding the origin of Nizatidine Sulfoxide is essential for interpreting PK data. It is formed via S-oxidation, a pathway mediated primarily by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes in the liver.
2.1 Metabolic Pathway Diagram
This workflow demonstrates the relationship between the parent drug, the metabolite, and the deuterated standard.
Key Insight: Nizatidine Sulfoxide is also known as Impurity C in European Pharmacopoeia standards.[2] In stability studies, its presence indicates oxidative degradation of the drug product.
Part 3: Bioanalytical Applications (LC-MS/MS)
Nizatidine-d3 Sulfoxide is the "Gold Standard" IS for quantifying Nizatidine Sulfoxide. Using the deuterated parent (Nizatidine-d3) to quantify the sulfoxide metabolite is scientifically flawed due to differences in ionization efficiency and matrix effects (retention time differences).
3.1 Mass Spectrometry Transitions
For Triple Quadrupole (QqQ) systems, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Note: Optimization is required for specific instruments.
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Nizatidine | 332.1 | 155.1 | 114.1 | ~20-25 |
| Nizatidine Sulfoxide | 348.1 | 171.1 | 155.1 | ~22-28 |
| Nizatidine-d3 Sulfoxide | 351.1 | 174.1 | 158.1 | ~22-28 |
*The product ion m/z 171/174 corresponds to the cleavage retaining the sulfoxide moiety or specific skeletal rearrangements characteristic of thiazole sulfoxides.
3.2 Deuterium Isotope Effect
Researchers must be aware that deuterium substitution can slightly alter lipophilicity. In Reverse Phase LC (RPLC), deuterated standards may elute slightly earlier than their non-deuterated counterparts.
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Recommendation: Ensure the integration window covers both the analyte and the IS if a slight shift occurs, though co-elution is ideal for matrix effect compensation.
Part 4: Experimental Protocol
4.1 Stock Solution Preparation
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Solvent: Methanol (LC-MS Grade).
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Concentration: Prepare a primary stock at 1.0 mg/mL.
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Storage: Aliquot into amber glass vials and store at -20°C or -80°C. Sulfoxides are generally stable but light-sensitive.
4.2 Sample Extraction Workflow (Protein Precipitation)
This protocol is validated for human plasma matrices.
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Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
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IS Addition: Add 20 µL of Nizatidine-d3 Sulfoxide working solution (e.g., 500 ng/mL in 50% MeOH).
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Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
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Vortex: Mix vigorously for 30 seconds.
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Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.
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Injection: Transfer supernatant to an autosampler vial. Inject 2-5 µL onto the LC-MS/MS.
4.3 LC-MS/MS Decision Logic
References
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BOC Sciences. Nizatidine Sulfoxide-[d3] Product Sheet (CAS 1795136-43-4).[] Retrieved from
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77589293: Nizatidine Sulfoxide. Retrieved from
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Zhang, Y., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine.[7] Journal of Chromatography B. Retrieved from
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Pharmaffiliates. Nizatidine-d3 Sulfoxide Certificate of Analysis Data. Retrieved from
- European Pharmacopoeia (Ph. Eur.).Nizatidine Monograph: Impurity Profiling.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nizax | C12H21N5O2S2 | CID 3033637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nizatidin Sulfoxid | C12H21N5O3S3 | CID 129628818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nizatidine-d3 | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
